4-(Hydroxymethyl)quinolin-6-ol
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Overview
Description
4-(Hydroxymethyl)quinolin-6-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both hydroxymethyl and hydroxyl groups in the quinoline ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)quinolin-6-ol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinoline with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-Hydroxyquinoline
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: this compound
Another method involves the use of anthranilic acid derivatives, which can be cyclized to form the quinoline ring, followed by hydroxymethylation at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in 4-carboxyquinolin-6-ol.
Reduction: The hydroxyl group can be reduced to form 4-(hydroxymethyl)quinoline.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: 4-Carboxyquinolin-6-ol
Reduction: 4-(Hydroxymethyl)quinoline
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
4-(Hydroxymethyl)quinolin-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)quinolin-6-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the hydroxymethyl group but shares similar biological activities.
2-Hydroxyquinoline: Has a hydroxyl group at the 2-position instead of the 6-position.
4-Methylquinoline: Has a methyl group instead of a hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)quinolin-6-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which enhance its chemical reactivity and biological activity
Biological Activity
4-(Hydroxymethyl)quinolin-6-ol, a compound belonging to the quinoline family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its structural properties, particularly the presence of hydroxymethyl and hydroxyl groups, contribute to its reactivity and potential therapeutic applications.
This compound has the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. The compound can be synthesized through various methods, including:
- Reaction with Formaldehyde : This method involves reacting 4-hydroxyquinoline with formaldehyde under basic conditions.
- Cyclization of Anthranilic Acid Derivatives : This approach leads to the formation of the quinoline ring followed by hydroxymethylation at the 4-position.
These synthetic routes are crucial for producing derivatives that may enhance biological activity or target specific pathways in disease processes .
Anticancer Properties
Research indicates that derivatives of this compound exhibit selective toxicity towards cancer cells. In a study involving colon adenocarcinoma cell lines (Colo 205 and Colo 320), certain derivatives demonstrated significant cytotoxicity compared to doxorubicin, particularly against drug-resistant cancer cells . The mechanism appears to involve the inhibition of specific cellular pathways that are crucial for cancer cell survival.
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | IC50 (µM) | Cell Line |
---|---|---|
Derivative A | 5.2 | Colo 205 |
Derivative B | 3.8 | Colo 320 |
Doxorubicin | 12.5 | Colo 205 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins. This interaction may inhibit enzymes or receptors involved in disease processes, such as inflammation and cancer progression .
Case Studies and Research Findings
In a comparative study with other quinoline derivatives, it was found that compounds featuring both hydroxymethyl and hydroxyl groups exhibited enhanced activity against topoisomerase II, an enzyme critical for DNA replication and repair . This suggests that structural modifications can lead to significant differences in biological efficacy.
Furthermore, another study highlighted the photochemical properties of related compounds, indicating that they could serve as effective photochemotherapeutic agents without causing mutagenicity or skin phototoxicity . This expands the potential therapeutic applications of quinoline derivatives in cancer treatment.
Properties
IUPAC Name |
4-(hydroxymethyl)quinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-5,12-13H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRFVTSXOVOEMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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